
hexyl (2S)-2-amino-3-phenylpropanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl (2S)-2-amino-3-phenylpropanoate hydrochloride is an organic compound that belongs to the class of amino acid esters. It is characterized by the presence of a hexyl group, an amino group, and a phenyl group attached to a propanoate backbone. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexyl (2S)-2-amino-3-phenylpropanoate hydrochloride typically involves the esterification of (2S)-2-amino-3-phenylpropanoic acid with hexanol in the presence of a suitable catalyst. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Hexyl (2S)-2-amino-3-phenylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Hexyl (2S)-2-amino-3-phenylpropanoate hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of hexyl (2S)-2-amino-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Hexyl (2S)-2-amino-3-phenylpropanoate hydrochloride can be compared with other similar compounds, such as:
Methyl (2S)-2-amino-3-phenylpropanoate hydrochloride: Similar structure but with a methyl group instead of a hexyl group.
Ethyl (2S)-2-amino-3-phenylpropanoate hydrochloride: Similar structure but with an ethyl group instead of a hexyl group.
Uniqueness
The presence of the hexyl group in this compound imparts unique hydrophobic properties, which can influence its solubility, reactivity, and interactions with biological targets.
Propiedades
Fórmula molecular |
C15H24ClNO2 |
|---|---|
Peso molecular |
285.81 g/mol |
Nombre IUPAC |
hexyl (2S)-2-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-2-3-4-8-11-18-15(17)14(16)12-13-9-6-5-7-10-13;/h5-7,9-10,14H,2-4,8,11-12,16H2,1H3;1H/t14-;/m0./s1 |
Clave InChI |
IMWSECDMWQOVHK-UQKRIMTDSA-N |
SMILES isomérico |
CCCCCCOC(=O)[C@H](CC1=CC=CC=C1)N.Cl |
SMILES canónico |
CCCCCCOC(=O)C(CC1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Hydroxy-5-(propan-2-YL)phenyl]-2-methylpropan-1-one](/img/structure/B13308450.png)
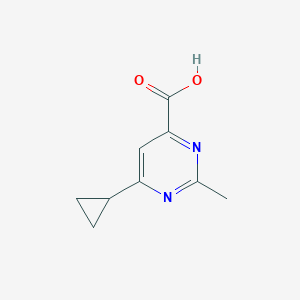
![3-[(4-Chlorophenyl)methyl]oxan-3-amine](/img/structure/B13308468.png)
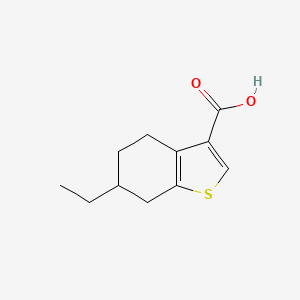

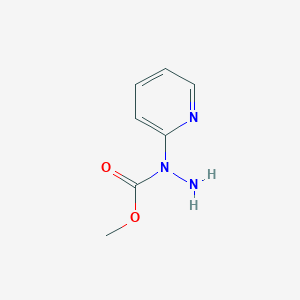

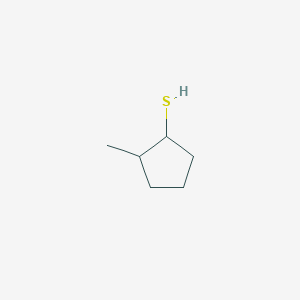

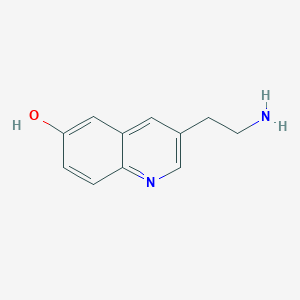

![1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B13308507.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13308520.png)
![3-Chloro-2-{[(2-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13308526.png)
